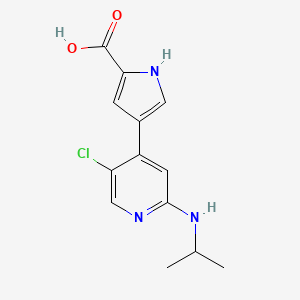

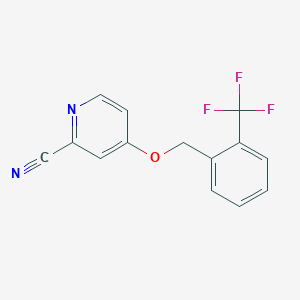

![molecular formula C8H14Cl2N2S B1396935 N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride CAS No. 1332530-36-5](/img/structure/B1396935.png)

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride

Overview

Description

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride is a synthetic organic compound with a complex structure. It belongs to the class of Betti bases, which have gained significance in medicinal chemistry due to their intriguing biological activities. These compounds are synthesized via a one-pot three-component reaction involving aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in the presence of silica sulfuric acid (SSA) as a catalyst .

Synthesis Analysis

The synthesis of this compound involves a modified Mannich reaction, leading to the simultaneous formation of carbon–carbon and carbon–nitrogen bonds. The one-pot protocol ensures ease of setup, high yield, and cost-effectiveness. The reaction proceeds in glycerol, resulting in the formation of the desired Betti base .

Molecular Structure Analysis

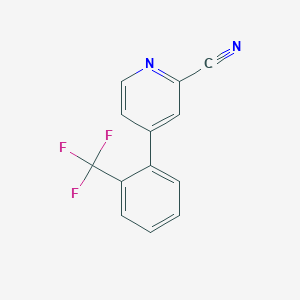

The molecular structure of N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride comprises a cyclopropane ring linked to a thiazole moiety. The thiazole ring contributes to its biological activity, and the cyclopropane group adds rigidity to the structure. The dihydrochloride salt form enhances solubility and stability .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with other functional groups. Further studies are needed to explore its reactivity and potential applications .

Scientific Research Applications

Antifungal Applications

Thiazole compounds, including derivatives similar to “N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride”, have been shown to possess significant antifungal activities. They are used in medications like abafungin to treat skin infections caused by various fungi .

Anti-inflammatory and Analgesic Activities

Some thiazole derivatives exhibit notable anti-inflammatory and analgesic properties. These compounds can be synthesized and screened for their potential use in pain relief and reducing inflammation .

Agricultural Fungicides

Thiazole derivatives also find applications as fungicides in agriculture. They have been tested against plant pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani, showing effectiveness at certain dosages .

Chemical Synthesis Intermediates

The compound may serve as an intermediate in chemical syntheses, given its structural features. For example, it could be used in the synthesis of more complex molecules for various applications .

Research Tool in Organic Chemistry

Due to its unique structure, “N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride” can be used as a research tool in organic chemistry to study reaction mechanisms or synthesize new compounds .

Potential Therapeutic Applications

Thiazole derivatives are being explored for their therapeutic potential in treating various diseases due to their diverse biological activities .

Mechanism of Action

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride likely exerts its biological effects through inhibition of DNA gyrase. Molecular docking studies support this hypothesis, indicating that these derivatives interact with the DNA gyrase enzyme, crucial for bacterial DNA replication and transcription .

properties

IUPAC Name |

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGMBVKLBDSCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CNC2CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-Methylthiazol-2-yl)methyl)cyclopropanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

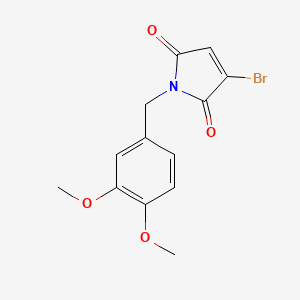

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)

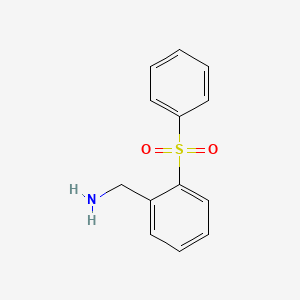

![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)

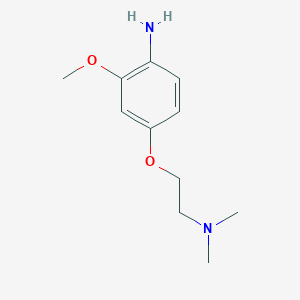

![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)